molecular formula C9H13ClF3N3 B13466900 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

Cat. No.: B13466900
M. Wt: 255.67 g/mol
InChI Key: LZOHOCBGMPCHSG-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N3 It is a derivative of pyrazole and piperidine, featuring a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and high-throughput screening can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is unique due to the presence of both a pyrazole and piperidine ring, along with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13ClF3N3

Molecular Weight

255.67 g/mol

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride

InChI

InChI=1S/C9H12F3N3.ClH/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7;/h3,6-7,13H,1-2,4-5H2;1H

InChI Key

LZOHOCBGMPCHSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(F)(F)F.Cl

Origin of Product

United States

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